molecular formula C7H3BrClFO B2880292 4-Bromo-2-chloro-3-fluorobenzaldehyde CAS No. 1780699-03-7

4-Bromo-2-chloro-3-fluorobenzaldehyde

Cat. No.: B2880292
CAS No.: 1780699-03-7
M. Wt: 237.45
InChI Key: FTBHXXCQCOAUJZ-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-3-fluorobenzaldehyde is a compound with the CAS Number: 1780699-03-7 . It has a molecular weight of 237.46 . The IUPAC name for this compound is this compound . It is a solid at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3BrClFO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H . The InChI key is FTBHXXCQCOAUJZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, benzaldehyde derivatives have been used in the preparation of various compounds. For example, they have been used in the preparation of 2-functionalized aromatic monoaldehydes, via reaction with different secondary amines and phenol .


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . The compound is stored at ambient temperature .

Scientific Research Applications

Molecular Structure and Spectroscopy

4-Bromo-2-chloro-3-fluorobenzaldehyde, a compound with potential in various fields of research, has been studied for its molecular structure and properties. The investigation into its crystal structure and vibrational spectra, supported by computational studies using the density functional theory (DFT), reveals insights into the compound's molecular dimer formation through intermolecular hydrogen bonding. This research offers a foundation for understanding its behavior in various applications, including material science and pharmaceuticals (Mahir Tursun et al., 2015).

Synthesis and Chemical Transformations

The synthetic pathways involving this compound highlight its versatility in organic synthesis. One study demonstrated its role in the synthesis of Methyl 4-Bromo-2-methoxybenzoate, showcasing a process that involves bromination, hydrolysis, cyanidation, and esterification, achieving a high yield and purity (Chen Bing-he, 2008). Another study outlined its use in the synthesis of fluorinated chromones and chlorochromones, further emphasizing its utility in creating compounds with potential antimicrobial activities (S. G. Jagadhani et al., 2014).

Analytical Methodologies

The development of analytical methodologies to control impurities in this compound is crucial for its use in pharmaceuticals. A study focusing on the separation and analysis of regioisomers of this compound by gas chromatography (GC) addressed challenges in purity control, which is vital for the synthesis of active pharmaceutical ingredients (APIs). This work demonstrates the importance of precise analytical techniques in ensuring the quality and safety of pharmaceutical compounds (Bo Shen et al., 2016).

Mechanism of Action

Target of Action

4-Bromo-2-chloro-3-fluorobenzaldehyde is a halogen substituted benzaldehyde . Benzaldehyde derivatives are commonly employed in the field of pharmaceutical chemistry and in the chemical industry . They are used in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes as well as ligands in metal coordination chemistry . Therefore, the primary targets of this compound can be various depending on the specific application.

Mode of Action

The bromine atom in this compound is an electrophilic agent, which can undergo cross-coupling reactions with other organic reagents under transition metal catalysis . This allows for the construction of new carbon-carbon bonds, which is a key step in the synthesis of complex organic molecules, such as drug molecules and natural products .

Biochemical Pathways

The aldehyde group in this compound can be transformed into a variety of other functional groups. For example, it can be converted into the corresponding alcohol derivative under reducing conditions . It can also undergo a condensation reaction to form a variety of Schiff base compounds , some of which have antimicrobial properties .

Pharmacokinetics

The aldehyde group could be a site of metabolic transformation, potentially affecting the compound’s elimination .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific application. For example, when used in the synthesis of drug molecules, the resulting compounds could have a variety of biological effects depending on their mechanism of action .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the polarity of the solvent can influence the IR spectra of the compound due to the interaction between the solvent and the compound, known as the solvent effect . This could potentially affect the compound’s reactivity in certain chemical reactions .

Properties

IUPAC Name

4-bromo-2-chloro-3-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBHXXCQCOAUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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